molecular formula C17H16ClNO2 B6382177 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1261973-22-1

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Cat. No. B6382177
CAS RN: 1261973-22-1
M. Wt: 301.8 g/mol
InChI Key: FJQCILOGJOEBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2C4PPCP95) is an organic compound that has a wide range of applications in a variety of fields. It is a white crystalline solid that is soluble in water, ethanol, and acetone. 2C4PPCP95 is used in the synthesis of other compounds, as well as in the production of drugs and other chemicals. It has also been used in the manufacture of plastics, in the production of food additives, and in the production of pharmaceuticals.

Mechanism of Action

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. When 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in the amount of acetylcholine available for nerve transmission.
Biochemical and Physiological Effects
2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including AChE, as well as to affect the expression of various genes. It has also been shown to affect the activity of ion channels, and to modulate the activity of various receptors.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable and non-toxic. It also has a low cost and is readily available. However, it is also important to note that 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be difficult to work with in some experiments, as it has a low solubility in water and can be difficult to dissolve.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in scientific research. It could be used to further study the effects of different drugs on the body, as well as to study the effects of different environmental stresses on cells. It could also be used to study the structure and function of proteins, and to study the structure and function of cell membranes. Additionally, it could be used to study the effects of different drugs on the nervous system, and to study the effects of different drugs on the immune system. Finally, it could be used to study the effects of different drugs on the metabolism of cells.

Synthesis Methods

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including the reaction of benzyl chloride, pyrrolidine, and phenol. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by recrystallization and the purity is determined by HPLC.

Scientific Research Applications

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used to study the effects of different drugs on the body, as well as to study the structure and function of proteins. It has also been used to study the structure and function of cell membranes, and to study the effects of different environmental stresses on cells.

properties

IUPAC Name

[3-(3-chloro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-11-13(6-7-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQCILOGJOEBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686182
Record name (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol

CAS RN

1261973-22-1
Record name (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.